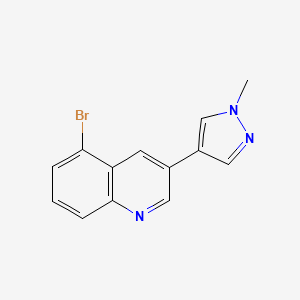
5-Brom-3-(1-Methyl-1H-pyrazol-4-yl)chinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is a compound that belongs to the class of pyrazole and quinoline derivatives . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with a chemical formula of C9H7N .
Synthesis Analysis
The synthesis of pyrazole and quinoline derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In the case of quinolinyl-pyrazoles, the corresponding acids upon condensation and hydrolysis followed by cyclization give pyrazoloquinolines, which upon substitution yield the final compound with good yield under tetrahydrofuran solvent medium .Molecular Structure Analysis
The molecular structure of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline consists of a quinoline ring attached to a pyrazole ring. The pyrazole ring contains two nitrogen atoms, one of which is attached to a methyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline include condensation, hydrolysis, cyclization, and substitution . These reactions are typically carried out in a tetrahydrofuran solvent medium .Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
Chinolinyl-pyrazole zeigen vielversprechende antimikrobielle Aktivität. Forscher haben ihre Wirksamkeit gegen Bakterien, Pilze und andere Krankheitserreger untersucht. Diese Verbindungen könnten potenziell als neuartige Antibiotika oder Antimykotika dienen .
Antikrebs-Potenzial
Studien haben die zytotoxischen Wirkungen von Chinolinyl-pyrazolen auf Krebszellen untersucht. Diese Verbindungen können die Zellteilung stören, Apoptose induzieren oder bestimmte Enzyme hemmen, die an der Entstehung von Krebs beteiligt sind. Weitere Forschung zielt darauf ab, ihre Wirksamkeit zu optimieren und die Toxizität zu minimieren .
Entzündungshemmende Mittel
Chinolinyl-pyrazole haben entzündungshemmende Eigenschaften gezeigt, indem sie wichtige Signalwege in der Entzündung modulieren. Diese Verbindungen könnten wertvoll bei der Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis oder entzündlichen Darmerkrankungen sein .
Antiparasitäre Aktivität
Forscher haben das Potenzial von Chinolinyl-pyrazolen als Antiparasitika untersucht. Sie könnten Protozoenparasiten angreifen, die für Krankheiten wie Leishmaniose und Malaria verantwortlich sind. Molekulardokkingstudien haben Einblicke in ihre Wechselwirkungen mit Parasitenproteinen geliefert .
Neuroprotektive Wirkungen
Chinolinyl-pyrazole wurden auf ihre neuroprotektiven Eigenschaften untersucht. Sie können oxidativen Stress mindern, neuronale Schäden verhindern und die kognitive Funktion verbessern. Diese Verbindungen sind vielversprechend in der Forschung zu neurodegenerativen Erkrankungen .
Metallchelatisierung und Koordinationschemie
Aufgrund ihrer einzigartigen strukturellen Merkmale können Chinolinyl-pyrazole als Liganden für Metallionen fungieren. Forscher haben ihre Koordinationschemie untersucht und ihre Fähigkeit, stabile Komplexe mit Übergangsmetallen zu bilden, untersucht. Diese Komplexe finden Anwendung in der Katalyse, Materialwissenschaft und bioanorganischen Chemie .
Wirkmechanismus
While the specific mechanism of action for 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is not mentioned in the retrieved papers, pyrazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
While specific safety and hazard information for 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is not available, it’s important to handle all chemical compounds with care and appropriate safety measures. For example, a similar compound, 4-Bromo-1-methyl-1H-pyrazole, has hazard statements indicating it can cause skin irritation, serious eye damage, and may cause respiratory irritation .
Zukünftige Richtungen
The future directions for the research and development of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline and similar compounds could involve further exploration of their synthetic techniques and biological activity . There is also potential for these compounds to be developed into new drugs that can overcome current public health problems due to antimicrobial resistance . Additionally, there is potential for the development of new herbicides to control barnyard grass in fields .
Biochemische Analyse
Biochemical Properties
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety . This suggests that 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline could interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Quinoline-containing pyrazole heterocycles have been found to possess excellent tumor growth inhibition properties, suggesting potential cellular effects .
Molecular Mechanism
Quinoline-containing pyrazole heterocycles have been found to inhibit c-MET in both in vitro and in vivo target modulation studies . This suggests that 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline could exert its effects at the molecular level through similar mechanisms.
Eigenschaften
IUPAC Name |
5-bromo-3-(1-methylpyrazol-4-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c1-17-8-10(7-16-17)9-5-11-12(14)3-2-4-13(11)15-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOOVSRVMGQVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC=C3Br)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
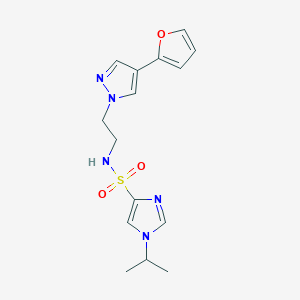
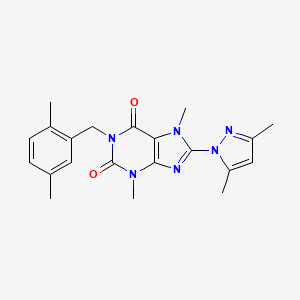

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)sulfonyl)acetate](/img/structure/B2535863.png)
![N-(3,5-dimethylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2535865.png)
![2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2535867.png)
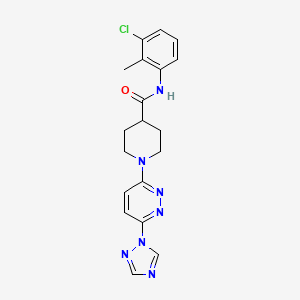

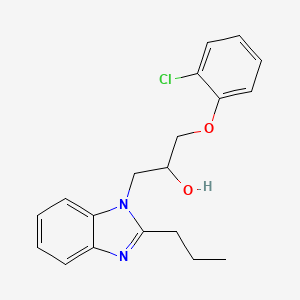
![1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2535872.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2535874.png)
![2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2535877.png)
![N-benzyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2535878.png)
![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2535880.png)
